(2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-pyridin-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-13-4-6-15(16(20)10-13)18-7-5-14(23-18)9-12(11-21)17-3-1-2-8-22-17/h1-10H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHJDCWHJXBQFE-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile, a compound with the molecular formula C₁₈H₁₀Cl₂N₂O, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring substituted with a dichlorophenyl group and a pyridine moiety, contributing to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₀Cl₂N₂O |
| Molecular Weight | 356.18 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
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Mechanism of Action :
- The compound induces apoptosis in cancer cells through the activation of caspase pathways and mitochondrial membrane depolarization.
- It has been reported to inhibit specific signaling pathways involved in cancer progression, such as the NF-kB pathway.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary results indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
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Mechanism of Action :
- The antimicrobial activity may be attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Biochemical Pathways
The compound is believed to interact with various enzymes and proteins involved in cellular metabolism. It may influence metabolic pathways by modulating enzyme activity related to detoxification processes.
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The target compound is compared to three structurally related α,β-unsaturated acrylonitriles (Table 1):
Key Observations:
- Pyridine Position : The target’s pyridin-2-yl group (ortho) aligns with compound III, which exhibits distinct packing due to steric effects. In contrast, compounds I (pyridin-3-yl, meta) and II (pyridin-4-yl, para) show varied π-π interactions .
- Substituent Electronic Effects: The 2,4-dichlorophenyl group in the target introduces strong electron-withdrawing effects, contrasting with the electron-donating diphenylamino (I, II) or carbazole (III) groups. This difference likely reduces the HOMO-LUMO gap compared to donor-acceptor analogs .
Electronic and Optical Properties
Theoretical calculations (DFT) and experimental data for analogs reveal:
- HOMO-LUMO Gaps: Diphenylamino-substituted compounds (I, II) exhibit smaller gaps (~2.5–3.0 eV) due to donor-acceptor interactions, while carbazole derivatives (III) show moderate gaps (~3.2 eV). The target’s dichlorophenyl group may widen the gap slightly (~3.5–4.0 eV) due to reduced electron density .
- Solvatochromism : Analogs demonstrate solvent-dependent absorbance shifts (e.g., redshift in polar solvents). The target’s dichlorophenyl-furan system may exhibit weaker solvatochromism due to reduced polarity .
- Fluorescence: Diphenylamino analogs (I, II) show strong emission (λem ~450–500 nm), while carbazole derivatives (III) emit at longer wavelengths (~550 nm). The target’s fluorescence is likely quenched by chlorine atoms, as observed in halogenated analogs .
Molecular Packing and Interactions
- π-π Interactions: Compounds I and II exhibit strong π-stacking (diphenylamino groups), whereas III shows weaker interactions due to carbazole’s bulkiness. The target’s dichlorophenyl group may facilitate halogen bonding or Cl···π interactions, altering packing motifs .
- Conformational Flexibility : Compound I crystallizes in anti/syn conformers due to solvent interactions. The target’s rigid furan and dichlorophenyl groups likely restrict conformational freedom, favoring a single packing mode .
Q & A
Q. What synthetic methodologies are recommended for preparing (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile?
The compound can be synthesized via Knoevenagel condensation, a common method for α,β-unsaturated nitriles. Reacting 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with 2-(pyridin-2-yl)acetonitrile in the presence of a base (e.g., piperidine) under reflux conditions yields the desired product. Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time is critical to achieving high stereoselectivity for the Z-isomer .
Q. How is the Z-configuration of the double bond confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous confirmation of stereochemistry. For example, in structurally analogous enenitriles, SC-XRD revealed bond angles and torsion angles consistent with the Z-configuration, supported by C–H···N and π–π stacking interactions . Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate E/Z isomers by analyzing spatial proximity of protons .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks for the pyridyl, furan, and dichlorophenyl moieties. The pyridyl protons typically resonate at δ 7.2–8.6 ppm, while furan protons appear at δ 6.5–7.5 ppm .
- FT-IR : Confirm nitrile stretching (~2220 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions (λmax ~250–300 nm) to assess conjugation .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict NMR chemical shifts, IR frequencies, and UV-Vis spectra. Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase models. For example, in related enenitriles, DFT-optimized geometries aligned with SC-XRD data only after incorporating solvent dielectric constants .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridyl ring?
Electrophilic aromatic substitution (EAS) on the pyridyl ring is hindered by electron-withdrawing nitrile and furan groups. Directed ortho-metalation (DoM) using LDA or TMP-Li at low temperatures (−78°C) enables selective functionalization. For example, lithiation at the pyridyl 3-position followed by quenching with electrophiles (e.g., DMF for formylation) has been successful in analogous systems .
Q. How do non-covalent interactions influence the compound’s supramolecular assembly?
SC-XRD studies of similar compounds reveal that C–H···N hydrogen bonds between the nitrile and pyridyl groups, along with π–π stacking of aromatic rings, drive crystal packing. These interactions can be exploited to design co-crystals for enhanced solubility or stability .
Q. What mechanistic insights explain the compound’s reactivity under photochemical conditions?
Ultraviolet irradiation induces [2+2] cycloaddition in α,β-unsaturated nitriles. Time-resolved transient absorption spectroscopy can track intermediates like triplet excited states. For example, furan-containing enenitriles exhibit prolonged triplet lifetimes (τ ~50–100 ns), facilitating dimerization or cross-reactivity with dienophiles .
Data Contradiction and Analysis
Q. How should researchers address conflicting data between NMR and X-ray crystallography?
Discrepancies often arise from dynamic processes (e.g., tautomerism) in solution versus static crystal structures. For instance, SC-XRD may show a planar nitrile group, while NMR suggests rotational flexibility. Variable-temperature NMR can detect such dynamics, and DFT molecular dynamics simulations provide complementary insights .
Q. What statistical metrics validate crystallographic data quality for this compound?
Key indicators include:
- R factor (<0.05 for high-quality data) .
- Data-to-parameter ratio (>10 to ensure overdetermination) .
- Flack parameter (near 0 for correct absolute configuration) .
Biological and Material Applications
Q. What in silico approaches predict the compound’s biological target interactions?
Molecular docking (e.g., AutoDock Vina) against databases like PDB identifies potential targets. The pyridyl and dichlorophenyl groups often bind kinase ATP pockets, while the nitrile acts as a warhead for covalent inhibition. Pharmacophore modeling of similar compounds suggests affinity for tyrosine kinases .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?
- Modify substituents : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance membrane penetration.
- Assess bioisosteres : Replace the nitrile with a carboxylate to reduce toxicity while retaining H-bonding capacity.
SAR data from related furan-pyridyl hybrids show MIC values <1 µg/mL against Gram-positive bacteria .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
